
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied.
作用機序
The mechanism of action of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) is not fully understood. However, researchers have proposed that this compound exerts its cytotoxic and antimicrobial effects through the inhibition of specific enzymes and proteins. For example, it has been reported that 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) have been studied extensively. Researchers have reported that this compound exhibits significant cytotoxicity against cancer cells, where it induces cell cycle arrest and apoptosis. Additionally, 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) has been shown to inhibit the growth of various bacterial and fungal strains, where it disrupts cell membrane integrity and inhibits protein synthesis.
実験室実験の利点と制限
One of the primary advantages of using 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) in lab experiments is its potential as an anticancer and antimicrobial agent. This compound exhibits significant cytotoxicity against cancer cells and inhibits the growth of various bacterial and fungal strains. Additionally, the synthesis method for this compound is relatively simple and can be carried out in a standard laboratory setting. However, one of the limitations of using 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) in lab experiments is its potential toxicity. This compound exhibits cytotoxicity against both cancer and normal cells, which may limit its potential use in clinical settings.
将来の方向性
There are several future directions for the study of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone). One potential direction is the further investigation of its mechanism of action. The exact mechanism by which this compound exerts its cytotoxic and antimicrobial effects is not fully understood and requires further study. Additionally, researchers could explore the potential use of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) in combination with other anticancer or antimicrobial agents to enhance its efficacy. Finally, the potential toxicity of this compound should be further studied to determine its safety for use in clinical settings.
合成法
The synthesis of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with mesitylhydrazine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. This synthesis method has been reported in the literature and has been used by researchers to obtain 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) for various applications.
科学的研究の応用
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) has been studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the field of medicine, where it has been studied for its potential as an anticancer agent. Researchers have reported that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) has been studied for its potential as an antimicrobial agent, where it has shown promising results against various bacterial and fungal strains.
特性
IUPAC Name |
5-methyl-2-phenyl-4-[(2,4,6-trimethylphenyl)diazenyl]-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-12-10-13(2)17(14(3)11-12)20-21-18-15(4)22-23(19(18)24)16-8-6-5-7-9-16/h5-11,22H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJGCJXRJWCMNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

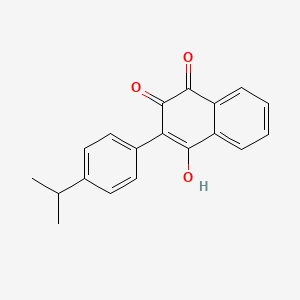
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5660841.png)

![2-(4-chlorobenzyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5660850.png)
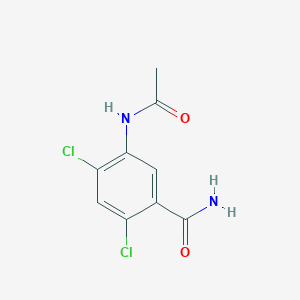
![1-[(2,4-difluorophenoxy)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5660861.png)
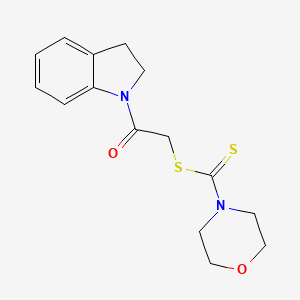
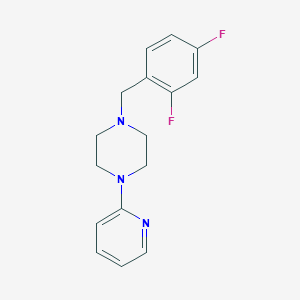
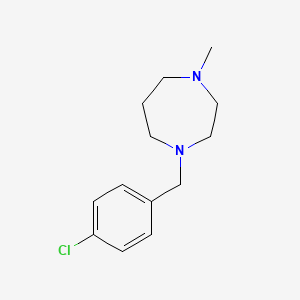
![2-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-1-piperazinyl)-4,6-dimethylpyrimidine](/img/structure/B5660886.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5660888.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5660928.png)
![(3R*,4R*)-3-methyl-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5660938.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5660946.png)